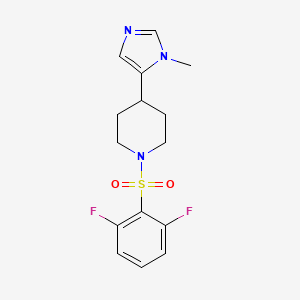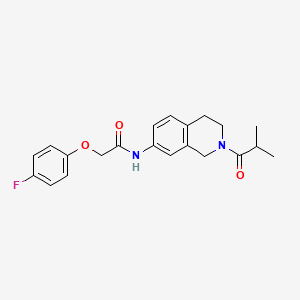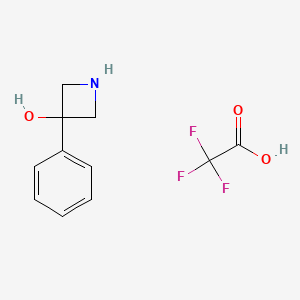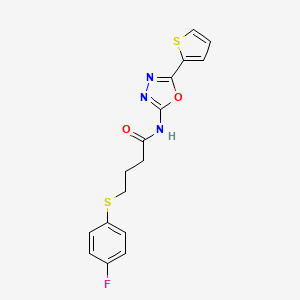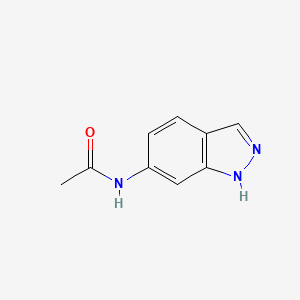![molecular formula C26H29N7O5 B2857281 Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate CAS No. 1197160-55-6](/img/structure/B2857281.png)
Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate” is a chemical compound with the molecular formula C26H29N7O5 . It is also known as "Benzoic acid, 4-[[[[4-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)phenyl]amino]carbonyl]amino]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound is based on a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. This ring is substituted with two morpholine rings and a phenyl ring. The phenyl ring is further substituted with a carbamoyl group, which is in turn substituted with an amino group. The amino group is substituted with a benzoic acid group, which is esterified with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 519.55 .Scientific Research Applications
Antimicrobial Activities
Compounds containing morpholine and triazine structures have been synthesized and screened for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been found to possess good to moderate activities against test microorganisms, suggesting the potential utility of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of pyrimidine-triazole derivatives from morpholine-containing molecules, demonstrating the synthetic versatility of compounds with these functionalities. These derivatives were also screened for antimicrobial activity, highlighting the pharmaceutical applications of such compounds (Majithiya & Bheshdadia, 2022).
Photophysical Properties
Studies on the synthesis and photophysics of conjugated polymers and oligomers incorporating carbazole, quinoline, and phenothiazine show the potential of such structures in materials science, particularly for applications requiring charge transfer and fluorescence (Jenekhe et al., 2001).
Biological Activities
Morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have shown promising results in vitro, with high accumulation in melanoma cells and higher cytotoxicity compared to standard treatments. This suggests potential applications in cancer therapy (Jin et al., 2018).
properties
IUPAC Name |
methyl 4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O5/c1-36-23(34)19-4-8-21(9-5-19)28-26(35)27-20-6-2-18(3-7-20)22-29-24(32-10-14-37-15-11-32)31-25(30-22)33-12-16-38-17-13-33/h2-9H,10-17H2,1H3,(H2,27,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNDHFMTPCCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

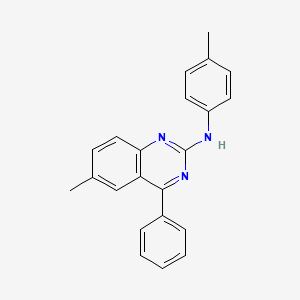

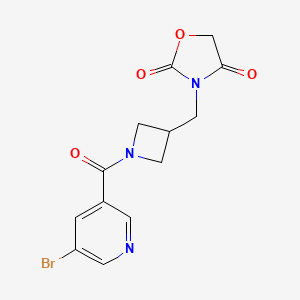
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)

![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)
